molecular formula C19H17F3O4 B1468838 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester CAS No. 1097629-03-2

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Cat. No. B1468838
M. Wt: 366.3 g/mol
InChI Key: MOTLQCMTZZZZCD-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester” is a type of ester, which is a class of organic compounds commonly produced by the condensation of an acid and an alcohol . The “2,2,2-Trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, a related compound, 2,2,2-trifluoroethyl fatty acid esters, can be synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This reaction occurs at room temperature and provides the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .

Scientific Research Applications

Hydrolysis and Synthesis Applications

  • Hydrolysis of Perfluorophenyl Malonates : Research by Taydakov & Kiskin (2020) explored the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a compound related to 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester. They discovered that the desired 2-(perfluorophenyl)malonic acid could not be obtained from this ester through hydrolysis, neither under basic nor acidic conditions. However, they successfully obtained 2-(perfluorophenyl)acetic acid using a mixture of HBr and AcOH, offering a safer approach to synthesizing related compounds by avoiding toxic substances such as cyanides and perfluorinated benzyl halides (Taydakov & Kiskin, 2020).

  • Synthesis of Fluoro- and Chloromalonic Esters : Kitamura, Muta, & Oyamada (2015) demonstrated the synthesis of 2-fluoromalonic esters through direct fluorination of malonic esters. They utilized a reagent system of iodosylbenzene and Et3N·5HF, achieving good to high yields. This study highlights the potential of synthesizing variants of 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester for diverse applications (Kitamura et al., 2015).

  • Catalysis in Acylation Reactions : Research by Ishihara, Kubota, Kurihara, & Yamamoto (1996) on Scandium trifluoromethanesulfonate (a catalyst) demonstrated its use in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This catalyst aids in the acylation of primary, secondary, and tertiary alcohols, which could be relevant in reactions involving 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Ishihara et al., 1996).

Chemical Reactions and Synthesis

  • Selective Activation in Amide and Ester Synthesis : Ogawa, Hikasa, Ikegami, Ono, & Suzuki (1994) investigated the selective activation of primary carboxylic acids, including 2-benzylmalonic acid, to couple with amines and alcohols, producing corresponding amides and esters. They noted that 2,2-dibenzylmalonic acid underwent extensive decarboxylation and novel cycloaddition reactions under certain conditions. This study suggests potential pathways and reactions for similar compounds like 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Ogawa et al., 1994).

  • Solid-Phase Synthesis Applications : Huang & Liu (2002) developed an efficient method for the preparation of polymer-bound cyclic malonic acid ester. This method involves the reaction of resin-bound cyclic malonic acid ester with triethyl orthoformate and subsequent substitution with various nucleophilic reagents. This research is relevant in the context of developing new methods for synthesizing complex derivatives of 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Huang & Liu, 2002).

properties

IUPAC Name

dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTLQCMTZZZZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (0.678 g, 16.97 mmol) in THF (100 mL) at room temperature was added malonic acid dibenzyl ester (4.825 g, 16.97 mmol) to give a clear solution after 30 min. Trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (3.52 g, 15.43 mmol) was added and reaction mixture was stirred at 50° C. for 48 h. The reaction mixture was concentrated, partioned between ethyl ether and washed with saturated ammonium chloride solution and acidified with 1N HCl. The mixture was extracted with ethyl ether (2×), dried (MgSO4), and concentrated. The resulting residue was purified by flash column chromatography (silica gel, 0 to 0% ethyl ether/hexanes) to give a colorless oil (3.844 g, 68%). 1H NMR (300 MHz, CDCl3): δ 7.4-7.2 (m, 10H), 5.15 (s, 4H), 3.75 (t, J=6.9 Hz, 1H), 2.9-7.7 (m, 2H).
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68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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